Coupling Efficiency: HATU vs. HBTU Performance with N-Methyl Amino Acids
N-Methyl amino acids including H-N-Me-His(Boc)-OMe·HCl exhibit significantly reduced coupling efficiency with standard benzotriazole-based reagents. Technical guidance from AAPPTec indicates that HATU is effective for coupling N-methyl amino acids, whereas HBTU and HCTU are markedly less effective for this substrate class [1]. This class-level inference is supported by mechanistic studies showing that the increased steric hindrance at the Nα-methylated amine necessitates more reactive coupling reagents to achieve acceptable yields [2].
| Evidence Dimension | Relative coupling efficiency for N-methyl amino acids |
|---|---|
| Target Compound Data | N-Methyl amino acid (class): requires HATU or PyBroP for efficient coupling |
| Comparator Or Baseline | Unmethylated amino acid (class): HBTU typically sufficient |
| Quantified Difference | Qualitative: HBTU and HCTU described as 'less effective' for N-methyl amino acid coupling; HATU and PyBroP recommended [1] |
| Conditions | Solid-phase peptide synthesis; DMF or NMP solvent; DIEA base; room temperature |
Why This Matters
Procurement of H-N-Me-His(Boc)-OMe·HCl must be accompanied by awareness that standard coupling protocols may require reagent substitution (e.g., HATU replacing HBTU) to achieve satisfactory yields.
- [1] AAPPTec. Technical Support Information Bulletin 1177: Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec, Louisville, KY. View Source
- [2] Coste J, Frérot E, Jouin P. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. J Org Chem. 1994;59:2437-2446. View Source
